molecular formula C21H24ClN3O6S B2964130 N1-(4-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-87-3

N1-(4-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2964130
CAS No.: 868983-87-3
M. Wt: 481.95
InChI Key: AHXRRKCSBXPEQZ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O6S and its molecular weight is 481.95. The purity is usually 95%.
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Scientific Research Applications

Safer Preparative Methods for Sulfamides

A study by Borghese et al. (2006) introduced a safer and more convenient methodology for synthesizing sulfamides, employing N-sulfamoyloxazolidinone derivatives as synthetic equivalents to corrosive and hazardous reagents. This approach offers a mild alternative for the large-scale preparation of sulfamides, demonstrating the versatility of oxazolidinone derivatives in chemical synthesis (Borghese et al., 2006).

Crystal Structures and Weak Interactions

Nogueira et al. (2015) investigated the crystal structures of oxazolidinecarbohydrazides, revealing insights into the weak interactions such as C-H···O, C-H···π, and π-π stacking interactions. These findings contribute to the understanding of molecular arrangements and the role of oxazolidinone derivatives in crystal engineering (Nogueira et al., 2015).

Conversion of Ephedrine Derivatives

The study by Moncef et al. (2010) focused on the sulfonation of N-Boc derivatives of 1,2-aminoalcohols leading to a mixture of corresponding oxazolidinones. The competition between intramolecular SN2 processes and double SN2 processes was explored, highlighting the chemical versatility of oxazolidinone derivatives in the transformation of ephedrine derivatives (Moncef et al., 2010).

Antimicrobial Activities of Oxazolidinone Derivatives

A study conducted by Zurenko et al. (1996) explored the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. This research highlighted the antibacterial potential of oxazolidinone derivatives against a variety of clinically significant pathogens, demonstrating their importance in the development of new antimicrobial agents (Zurenko et al., 1996).

Synthesis and Optoelectronic Properties

Abbas et al. (2018) presented a synthetic route for new bicyclic oxazolidine compounds and investigated their optoelectronic properties using density functional theory. This study illustrates the potential of oxazolidinone derivatives in materials science, particularly in optoelectronics, by detailing their electronic and photophysical properties (Abbas et al., 2018).

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S/c1-14-11-17(7-8-18(14)30-2)32(28,29)25-9-10-31-19(25)13-24-21(27)20(26)23-12-15-3-5-16(22)6-4-15/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXRRKCSBXPEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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